
Sodium dihydrogen bis(2-hydroxy-5-sulphobenzoato(3-)-O1,O2)samarate(3-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) is a complex chemical compound with the molecular formula C14H10Na3O12S2Sm It is known for its unique coordination chemistry involving the rare earth element samarium
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) typically involves the reaction of samarium salts with 2-hydroxy-5-sulfobenzoic acid in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
SmCl3+2C7H5O6SNa+NaOH→Na3[Sm(C7H5O6S)2]+3NaCl+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yield and purity.
化学反応の分析
Types of Reactions
Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of samarium.
Reduction: Reduction reactions can alter the oxidation state of samarium, affecting the compound’s properties.
Substitution: Ligand substitution reactions can occur, where the 2-hydroxy-5-sulfobenzoato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using different ligands in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of samarium, while reduction may result in lower oxidation states.
科学的研究の応用
Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its therapeutic potential in treating certain diseases, leveraging its rare earth element properties.
Industry: Utilized in the development of advanced materials and electronic devices.
作用機序
The mechanism of action of sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) involves its interaction with molecular targets through coordination chemistry. The compound can bind to various biomolecules, affecting their function and activity. The pathways involved may include:
Coordination with metal ions: The compound can form stable complexes with metal ions, influencing their biological activity.
Interaction with proteins: Binding to specific proteins can modulate their function, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]lanthanate(3-)
- Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]cerate(3-)
- Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]neodymate(3-)
Uniqueness
Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) is unique due to its specific coordination with samarium, which imparts distinct chemical and physical properties
特性
CAS番号 |
79594-96-0 |
|---|---|
分子式 |
C14H8NaO12S2Sm |
分子量 |
605.7 g/mol |
IUPAC名 |
sodium;hydron;2-oxido-5-sulfonatobenzoate;samarium(3+) |
InChI |
InChI=1S/2C7H6O6S.Na.Sm/c2*8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;/h2*1-3,8H,(H,9,10)(H,11,12,13);;/q;;+1;+3/p-4 |
InChIキー |
BIAFUHUJLDAFGB-UHFFFAOYSA-J |
正規SMILES |
[H+].[H+].C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])[O-].C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])[O-].[Na+].[Sm+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


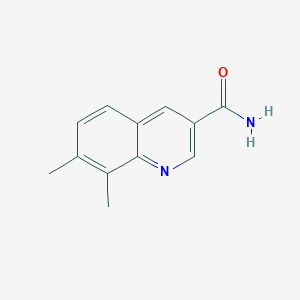

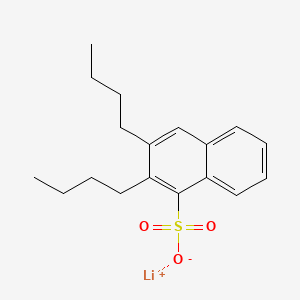
![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
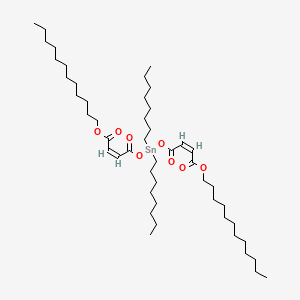
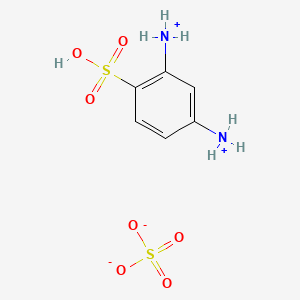
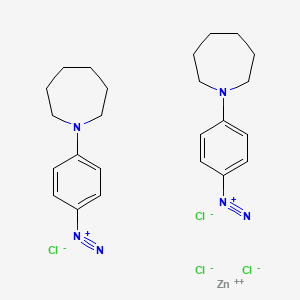
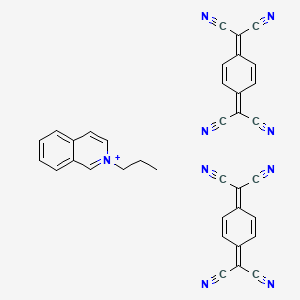
![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
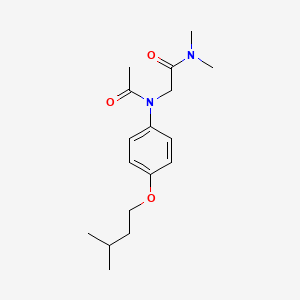
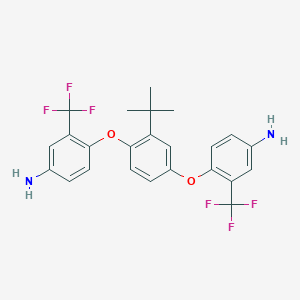
![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)


